2-(Cyclopropylamino)-3-(2-ethyl-1h-imidazol-1-yl)propanamide
Description
2-(Cyclopropylamino)-3-(2-ethyl-1h-imidazol-1-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Properties
Molecular Formula |
C11H18N4O |
|---|---|
Molecular Weight |
222.29 g/mol |
IUPAC Name |
2-(cyclopropylamino)-3-(2-ethylimidazol-1-yl)propanamide |
InChI |
InChI=1S/C11H18N4O/c1-2-10-13-5-6-15(10)7-9(11(12)16)14-8-3-4-8/h5-6,8-9,14H,2-4,7H2,1H3,(H2,12,16) |
InChI Key |
ZTPKZMNKYUIZFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1CC(C(=O)N)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-3-(2-ethyl-1h-imidazol-1-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.
Alkylation: The imidazole ring is then alkylated with ethyl bromide to introduce the ethyl group.
Amidation: The resulting ethyl-imidazole is then reacted with 3-bromopropionyl chloride to form the intermediate 3-(2-ethyl-1h-imidazol-1-yl)propanamide.
Cyclopropylation: Finally, the intermediate is treated with cyclopropylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylamino)-3-(2-ethyl-1h-imidazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or imidazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring or the cyclopropyl group.
Reduction: Reduced forms of the amide or imidazole groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-(Cyclopropylamino)-3-(2-ethyl-1h-imidazol-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)-3-(2-ethyl-1h-imidazol-1-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the cyclopropylamino group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopropylamino)-3-(1h-imidazol-1-yl)propanamide: Lacks the ethyl group, which may affect its binding properties and reactivity.
2-(Cyclopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanamide: Contains a methyl group instead of an ethyl group, potentially altering its chemical behavior.
Uniqueness
2-(Cyclopropylamino)-3-(2-ethyl-1h-imidazol-1-yl)propanamide is unique due to the presence of both the cyclopropylamino and ethyl-imidazolyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
Biological Activity
2-(Cyclopropylamino)-3-(2-ethyl-1H-imidazol-1-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, biological activity, and relevant case studies.
Synthesis
The synthesis of 2-(Cyclopropylamino)-3-(2-ethyl-1H-imidazol-1-yl)propanamide typically involves several steps:
- Formation of the Imidazole Ring : This step can be achieved through the condensation of glyoxal and ammonia.
- Alkylation : The imidazole ring is then alkylated using ethyl bromide.
- Amidation : The resulting intermediate undergoes reaction with 3-bromopropionyl chloride.
- Cyclopropylation : Finally, cyclopropylamine is introduced to yield the target compound.
Properties
The properties of 2-(Cyclopropylamino)-3-(2-ethyl-1H-imidazol-1-yl)propanamide are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C11H18N4O |
| Molecular Weight | 222.29 g/mol |
| IUPAC Name | 2-(cyclopropylamino)-3-(2-ethylimidazol-1-yl)propanamide |
| InChI | InChI=1S/C11H18N4O/c1-2-10-13-5-6-15(10)7-9(11(12)16)14-8-3-4-8/h5-6,8-9,14H,2-4,7H2,1H3,(H2,12,16) |
| InChI Key | ZTPKZMNKYUIZFZ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NC=CN1CC(C(=O)N)NC2CC2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The imidazole ring facilitates hydrogen bonding and π–π interactions, while the cyclopropylamino group enhances binding affinity through hydrophobic interactions. This mechanism allows the compound to modulate enzyme or receptor activities effectively.
Biological Activity
Research has indicated that 2-(Cyclopropylamino)-3-(2-ethyl-1H-imidazol-1-yl)propanamide exhibits various biological activities:
Antimicrobial Activity : Studies have shown potential antimicrobial properties against various pathogens. For instance, it has been tested against strains like E. coli and Staphylococcus aureus, demonstrating significant inhibition at certain concentrations.
Anticancer Properties : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation. In vitro studies have reported IC50 values indicating effective cytotoxicity against specific cancer cell lines .
Enzyme Inhibition : The compound has been explored for its ability to inhibit enzymes involved in critical biochemical pathways. For example, it has shown promise as an inhibitor of type III secretion systems (T3SS), which are crucial for bacterial virulence .
Case Studies
Several case studies highlight the biological activity and therapeutic potential of 2-(Cyclopropylamino)-3-(2-ethyl-1H-imidazol-1-yl)propanamide:
- Inhibition of T3SS in Bacterial Pathogens :
- Cytotoxicity Against Cancer Cell Lines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
